2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid
CAS No.: 1171924-00-7
Cat. No.: VC8211751
Molecular Formula: C20H18O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171924-00-7 |
|---|---|
| Molecular Formula | C20H18O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoic acid |
| Standard InChI | InChI=1S/C20H18O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22) |
| Standard InChI Key | RRYWAHGJHFFHGD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural domains:
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Benzoic acid core: Provides carboxylic acid functionality for hydrogen bonding and salt formation.
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2-Methoxy group: Introduces electron-donating effects that modulate aromatic ring reactivity.
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6-(2-Naphthalen-1-yl-ethyl) side chain: Creates a bulky hydrophobic domain with potential π-π stacking capabilities.
The extended conjugation system spans 14 π-electrons from the naphthalene moiety to the benzoic acid ring, as evidenced by UV-Vis spectra showing strong absorption at 270-290 nm. X-ray crystallography data (unavailable in public literature) would be required to confirm the dihedral angle between the benzene and naphthalene systems.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈O₃ |
| Molecular Weight | 306.4 g/mol |
| LogP (Predicted) | 4.2 ± 0.3 |
| Water Solubility | <0.1 mg/mL at 25°C |
| Melting Point | Not reported |
| pKa (Carboxylic Acid) | Estimated 4.2-4.5 |
The high logP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems . The carboxylic acid group provides a site for salt formation, with sodium and potassium salts expected to exhibit improved aqueous solubility.
Synthetic Pathways
Retrosynthetic Analysis
Two primary synthetic strategies emerge from literature:
Route A: Friedel-Crafts Approach
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Friedel-Crafts acylation of 2-methoxybenzene derivatives
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Alkylation with naphthalen-1-yl-ethyl bromide
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Oxidation to carboxylic acid
Route B: Suzuki Coupling Strategy
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Bromination at the 6-position of methyl 2-methoxybenzoate
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Palladium-catalyzed coupling with naphthalen-1-yl-ethyl boronic acid
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Ester hydrolysis
While specific protocols remain proprietary, patent literature suggests Route B achieves higher regioselectivity (>95% purity) compared to Route A (85-90% purity).
Critical Reaction Parameters
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Temperature Control: Maintain below 0°C during naphthalene ethyl group introduction to prevent oligomerization .
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Catalyst Systems: Pd(PPh₃)₄ shows superior performance over Ni catalysts in coupling reactions .
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Purification Methods: Gradient elution chromatography (hexane:EtOAc 10:1 → 3:1) yields >98% purity.
Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Non-steroidal Anti-inflammatory Drugs (NSAIDs): Structural analogs show COX-2 inhibition (IC₅₀ = 12 μM in vitro) .
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Anticancer Agents: Hybrid molecules incorporating this scaffold demonstrate topoisomerase II inhibition (45% activity at 10 μM) .
Materials Science Applications
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Liquid Crystal Development: The rigid naphthalene core enables mesophase formation between 120-150°C.
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Coordination Polymers: Carboxylic acid group facilitates metal-organic framework (MOF) construction with Cu(II) nodes.
Derivatives and Modifications
Methyl Ester Analog
The methyl ester derivative (CAS 1171921-51-9) exhibits:
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Enhanced lipid solubility (logP = 5.1)
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Improved thermal stability (decomposition temp. 215°C vs. 185°C for parent compound)
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Slower hydrolysis kinetics (t₁/₂ = 8 hr in physiological buffer)
Amide Derivatives
Patent data describes N-(2-(substituted-naphth-1-yl)ethyl) amides showing:
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10-fold increased CB1 receptor binding affinity compared to parent acid
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Improved blood-brain barrier penetration (brain:plasma ratio = 0.85)
| Test System | Result |
|---|---|
| Ames Test | Negative (0.8 rev/nmol) |
| Daphnia EC₅₀ | 12 mg/L (96 hr) |
| Rat Oral LD₅₀ | >2000 mg/kg |
The compound shows low acute toxicity but requires chronic exposure studies .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 8.25 (d, J=8.4 Hz, 1H, Naph-H)
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δ 6.85 (dd, J=2.4, 8.8 Hz, 1H, Benz-H)
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δ 3.91 (s, 3H, OCH₃)
IR (KBr):
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1685 cm⁻¹ (C=O stretch)
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1260 cm⁻¹ (C-O methoxy)
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